2-Amino-5-methyl-furan-3-carbonitrile

Beschreibung

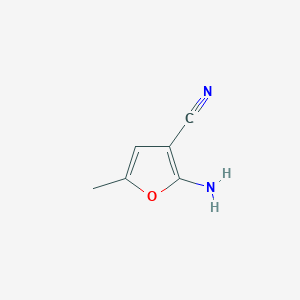

2-Amino-5-methyl-furan-3-carbonitrile is a heterocyclic compound featuring a furan ring substituted with an amino group at position 2, a methyl group at position 5, and a nitrile group at position 3. These analogs are pivotal in medicinal chemistry and materials science due to their versatility as intermediates for synthesizing bioactive molecules and functional materials .

Eigenschaften

IUPAC Name |

2-amino-5-methylfuran-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-4-2-5(3-7)6(8)9-4/h2H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRRGGBLXZIFON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methyl-furan-3-carbonitrile typically involves the cyclization of appropriate precursors

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts to improve yield and selectivity. The exact methods can vary depending on the desired purity and scale of production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in different functionalized products.

Substitution: Nucleophilic substitution reactions can introduce various substituents onto the furan ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction can produce 2-amino-5-methyl-furan-3-amine.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-methyl-furan-3-carbonitril hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Es werden laufende Forschungen durchgeführt, um seinen Einsatz in der Medikamentenentwicklung zu untersuchen, insbesondere für die gezielte Ansteuerung bestimmter Enzyme oder Rezeptoren.

Industrie: Es wird bei der Entwicklung neuer Materialien mit einzigartigen elektronischen oder optischen Eigenschaften eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Amino-5-methyl-furan-3-carbonitril beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Beispielsweise kann es bestimmte Enzyme durch Bindung an ihre aktiven Zentren hemmen und so ihre Aktivität blockieren. Die genauen Pfade und Ziele können je nach spezifischer Anwendung und den an der Verbindung vorgenommenen Modifikationen variieren.

Ähnliche Verbindungen:

- 2-Amino-4,5-dimethyl-furan-3-carbonitril

- 2-Amino-5-phenyl-furan-3-carbonitril

- 2-Amino-5-methyl-thiophen-3-carbonitril

Vergleich: Im Vergleich zu diesen ähnlichen Verbindungen ist 2-Amino-5-methyl-furan-3-carbonitril aufgrund seines spezifischen Substitutionsschemas am Furanring einzigartig. Diese einzigartige Struktur kann zu unterschiedlicher chemischer Reaktivität und biologischer Aktivität führen, was es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht.

Wirkmechanismus

The mechanism of action of 2-Amino-5-methyl-furan-3-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Variations

The substituent at position 5 significantly influences the compound’s electronic, steric, and physicochemical properties. Key analogs include:

- 2-Amino-5-phenylfuran-3-carbonitrile: Phenyl group at position 5.

- 2-Amino-5-(4-methylphenyl)furan-3-carbonitrile: 4-Methylphenyl group.

- 2-Amino-5-(4-methoxyphenyl)furan-3-carbonitrile: 4-Methoxyphenyl group.

- 2-Amino-5-(2-bromophenyl)furan-3-carbonitrile: 2-Bromophenyl group.

- 4-Acetyl-2-amino-5-methylfuran-3-carbonitrile: Methyl group at position 5 with an acetyl group at position 4 .

Physicochemical Properties

- Molecular Weight : Ranges from 164.16 (methyl-acetyl derivative) to 279.09 (bromophenyl derivative).

- Solubility : Methoxy groups enhance polarity and solubility in polar solvents like DMF, whereas bromine or methyl groups may reduce it .

- Hydrogen Bonding : Aryl derivatives exhibit intermolecular N–H⋯N and N–H⋯O interactions, stabilizing crystal structures .

Data Tables

Table 2: Substituent Effects on Properties

| Substituent | Electronic Effect | Solubility Trend | Reactivity |

|---|---|---|---|

| Phenyl | Neutral | Moderate (organic) | High (aryl coupling) |

| 4-Methoxyphenyl | Electron-donating | High (polar solvents) | Moderate |

| 2-Bromophenyl | Electron-withdrawing | Low (non-polar) | High (halogen reactions) |

| Methyl | Neutral | Low | Steric hindrance |

Biologische Aktivität

2-Amino-5-methyl-furan-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Features

The compound is characterized by a furan ring substituted with an amino group and a carbonitrile functional group. Its molecular formula is C6H6N2O. The presence of the furan ring is significant as it enhances the compound's reactivity and interaction with biological targets, which may include enzymes involved in disease processes.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the realms of anticancer and antimicrobial properties. The following sections detail these activities.

Anticancer Properties

Preliminary studies suggest that this compound may act as an anticancer agent. Its structural characteristics allow it to interact with specific enzymes or receptors that play critical roles in cancer proliferation.

A study involving various human cancer cell lines demonstrated that derivatives of furan compounds, including those similar to this compound, showed significant antiproliferative activity. For instance, certain compounds exhibited GI50 values (the concentration required to inhibit cell growth by 50%) lower than 1 µM across multiple cell lines, indicating potent anticancer effects .

| Compound Name | GI50 Value (µM) | Cancer Cell Line |

|---|---|---|

| This compound | <1 | Various |

| Similar Furan Derivative | 0.229 | MDA-MB-435 (melanoma) |

| Another Derivative | <0.01 | Multiple cancer types |

The mechanism by which this compound exerts its biological effects involves its interaction with molecular targets such as enzymes and receptors. Studies suggest that it may inhibit certain enzymes involved in cancer pathways, leading to therapeutic effects .

In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death .

Case Studies

- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various furan derivatives, including those related to this compound. The results indicated a strong correlation between structural modifications and increased potency against cancer cell lines, emphasizing the importance of functional group positioning .

- Case Study on Antimicrobial Activity : Another investigation focused on the antimicrobial properties of furan-based compounds. It was found that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Furan Ring : The initial step involves creating the furan structure through cyclization reactions.

- Substitution Reactions : The introduction of amino and carbonitrile groups can be achieved through nucleophilic substitution reactions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.